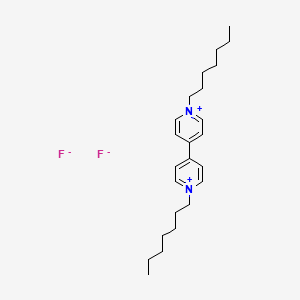
1,1'-Diheptyl-4,4'-bipyridin-1-ium difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bipyridine, a class of compounds widely used in coordination chemistry and electrochemistry. The compound is characterized by the presence of two heptyl groups attached to the nitrogen atoms of the bipyridine ring, along with two fluoride ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride typically involves the reaction of 4,4’-bipyridine with heptyl bromide in the presence of a base, followed by the introduction of fluoride ions. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Base: Bases like potassium carbonate or sodium hydride are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium salts, while substitution reactions can produce various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a redox-active compound in electrochemistry.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and supercapacitors.
Wirkmechanismus
The mechanism by which 1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride exerts its effects involves its interaction with molecular targets and pathways. In electrochemistry, it acts as a redox-active compound, participating in electron transfer reactions. In biological systems, it may inhibit specific enzymes or receptors, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of fluoride.
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Contains longer alkyl chains (octadecyl) and bromide ions.
Methyl viologen dichloride: A well-known bipyridinium compound with methyl groups and chloride ions.
Uniqueness
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which can impart different chemical and physical properties compared to its bromide or chloride counterparts. The heptyl groups also contribute to its distinct characteristics, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
56343-78-3 |
|---|---|
Molekularformel |
C24H38F2N2 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C24H38N2.2FH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XBTUVXYWTMIEBA-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[F-].[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


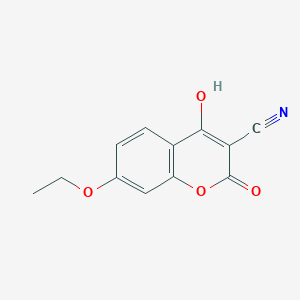
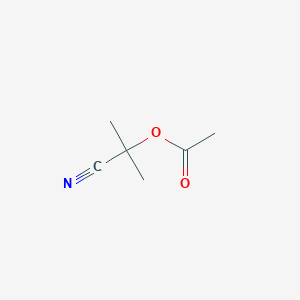
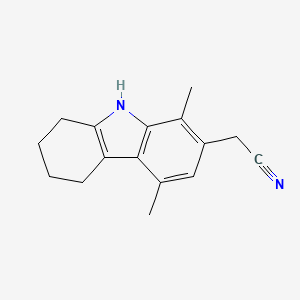
![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)
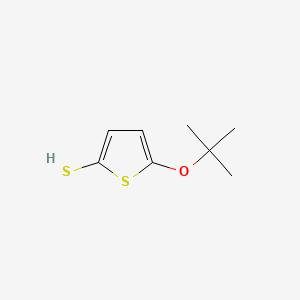
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

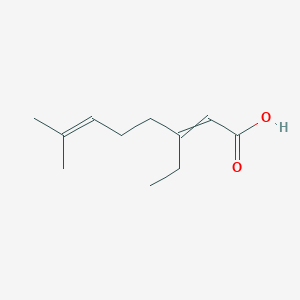
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)


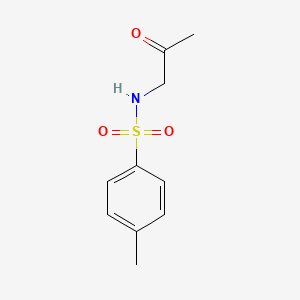
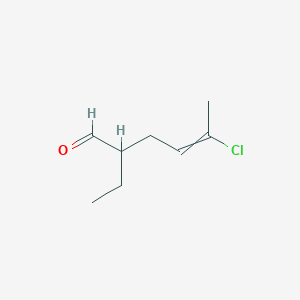
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
